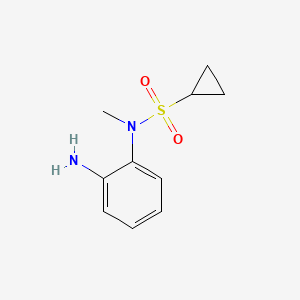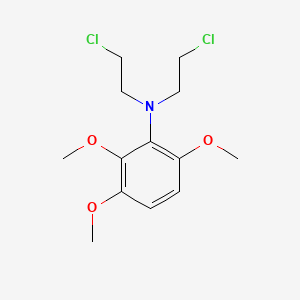
n,n-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with three methoxy groups attached to an aniline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline typically involves the reaction of 2,3,6-trimethoxyaniline with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N,N-bis(2-hydroxyethyl)-2,3,6-trimethoxyaniline.
Oxidation: Formation of 2,3,6-trimethoxybenzaldehyde or 2,3,6-trimethoxybenzoic acid.
Reduction: Formation of this compound secondary amine derivatives.
科学研究应用
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an alkylating agent in biochemical research.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This leads to the inhibition of DNA synthesis and cell division, ultimately causing cell death. The molecular targets include guanine bases in DNA, leading to cross-linking and strand breaks .
相似化合物的比较
Similar Compounds
Tris(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)methylamine: A related compound with a methyl group instead of the trimethoxy groups.
Carmustine: A nitrogen mustard used in chemotherapy with a different structure but similar mechanism of action .
Uniqueness
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is unique due to the presence of three methoxy groups on the aniline ring, which can influence its reactivity and solubility compared to other nitrogen mustards. This structural feature may also affect its pharmacokinetic properties and potential therapeutic applications .
属性
CAS 编号 |
27077-09-4 |
|---|---|
分子式 |
C13H19Cl2NO3 |
分子量 |
308.20 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2,3,6-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-4-5-11(18-2)13(19-3)12(10)16(8-6-14)9-7-15/h4-5H,6-9H2,1-3H3 |
InChI 键 |
AJWZEPVEMCDFSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)OC)OC)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


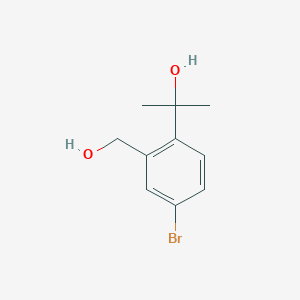
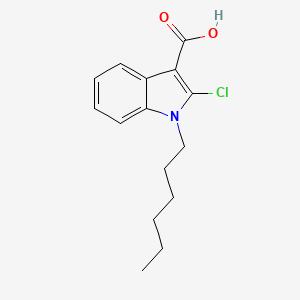
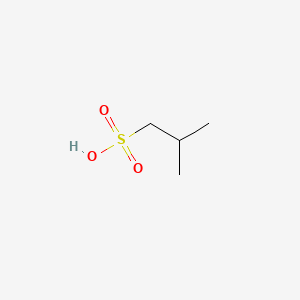
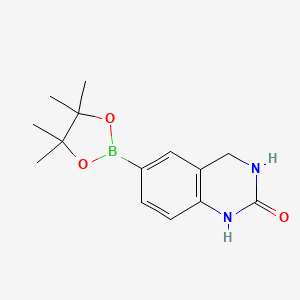
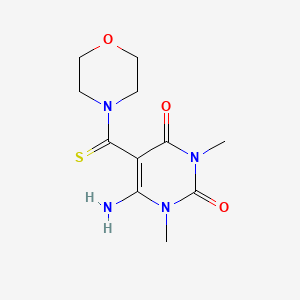
![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
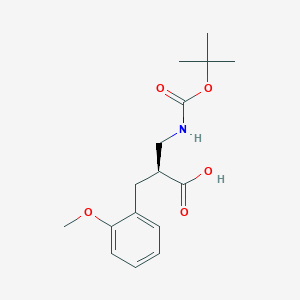
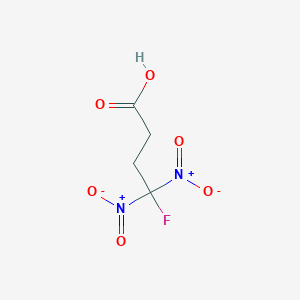
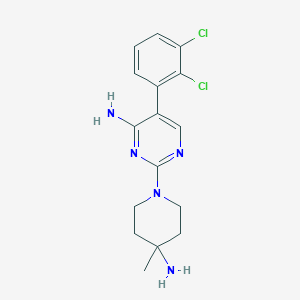
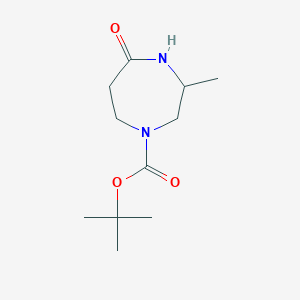
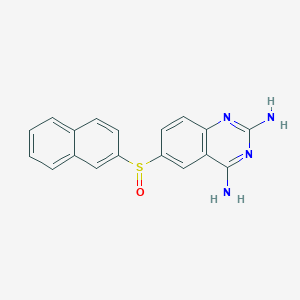
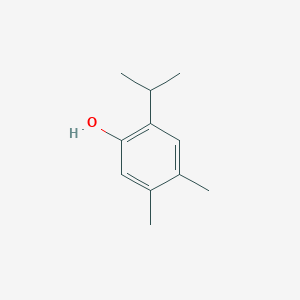
![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
